3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC13419177
Molecular Formula: C7H15Cl2F3N2O
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15Cl2F3N2O |
|---|---|
| Molecular Weight | 271.11 g/mol |
| IUPAC Name | 3,3,3-trifluoro-2-morpholin-4-ylpropan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H13F3N2O.2ClH/c8-7(9,10)6(5-11)12-1-3-13-4-2-12;;/h6H,1-5,11H2;2*1H |
| Standard InChI Key | KJQIRAUFGQTMIT-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(CN)C(F)(F)F.Cl.Cl |
| Canonical SMILES | C1COCCN1C(CN)C(F)(F)F.Cl.Cl |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Architecture
The compound’s structure features a propan-1-amine backbone substituted at the second carbon with a morpholin-4-yl group and a trifluoromethyl (CF₃) group. The dihydrochloride salt form enhances solubility and stability for laboratory handling. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅Cl₂F₃N₂O |
| Molecular Weight | 271.11 g/mol |
| IUPAC Name | 3,3,3-Trifluoro-2-morpholin-4-ylpropan-1-amine dihydrochloride |
| SMILES | C1COCCN1C(CN)C(F)(F)F.Cl.Cl |
The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) contributes to the compound’s polarity, while the CF₃ group introduces electron-withdrawing effects that influence reactivity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves two primary stages:
-
Formation of the Base Amine:
-
Salt Formation:
-
The base amine is treated with hydrochloric acid to yield the dihydrochloride salt, improving crystallinity and handling.
-
Optimization Challenges
-
Regioselectivity: Ensuring precise substitution at the second carbon requires controlled reaction conditions.
-
Yield Improvement: Current protocols may suffer from moderate yields due to competing side reactions, necessitating catalyst optimization .
Research Gaps and Future Directions
Unresolved Questions
-
Biological Activity: No in vitro or in vivo studies have been published, necessitating pharmacological screening .
-
Synthetic Scalability: Current methods are lab-scale; industrial production requires route optimization .
Recommended Studies
-
Structure-Activity Relationships (SAR): Modifying the morpholine or CF₃ groups to enhance target selectivity.
-
Toxicokinetics: Assessing absorption, distribution, and excretion in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume